Antibacterial agent 91

aaRS inhibitor triple-site binding X-ray crystallography

Antibacterial agent 91 (CAS 3031483-09-4), also known as compound 36b, is a synthetic quinazolinone–threonine hybrid that acts as a first-in-class triple-site inhibitor of bacterial threonyl-tRNA synthetase (ThrRS). It simultaneously occupies the ATP, amino acid, and tRNA binding pockets of the enzyme, a mode of action that distinguishes it from all prior aaRS inhibitors, which target only one or two sites.

Molecular Formula C33H31BrClN5O4
Molecular Weight 677.0 g/mol
Cat. No. B12404959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 91
Molecular FormulaC33H31BrClN5O4
Molecular Weight677.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O
InChIInChI=1S/C33H31BrClN5O4/c1-19(41)31(36)32(43)39-29(24-8-4-7-22(14-24)23-10-9-20-5-2-3-6-21(20)13-23)17-37-30(42)11-12-40-18-38-28-16-26(34)27(35)15-25(28)33(40)44/h2-10,13-16,18-19,29,31,41H,11-12,17,36H2,1H3,(H,37,42)(H,39,43)/t19-,29+,31+/m1/s1
InChIKeyZYFJIAPGOHYCRC-FQPFMHBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Antibacterial Agent 91 (Compound 36b) Matters in aaRS-Targeted Procurement


Antibacterial agent 91 (CAS 3031483-09-4), also known as compound 36b, is a synthetic quinazolinone–threonine hybrid that acts as a first-in-class triple-site inhibitor of bacterial threonyl-tRNA synthetase (ThrRS) [1]. It simultaneously occupies the ATP, amino acid, and tRNA binding pockets of the enzyme, a mode of action that distinguishes it from all prior aaRS inhibitors, which target only one or two sites [2]. Its development was guided by co-crystal structures with Salmonella enterica ThrRS (PDB 7WM7), providing atomic-level validation of its binding pose [3].

Why Antibacterial Agent 91 Cannot Be Substituted by Generic aaRS Inhibitors


Generic aaRS inhibitors that occupy only one or two substrate pockets (e.g., ATP-competitive or amino acid-mimetic agents) exhibit incomplete target engagement and are highly susceptible to resistance via single-site mutations [1]. Antibacterial agent 91, by simultaneously mimicking ATP, threonine, and the 3′-terminal adenosine of tRNA, forces the bacterium to acquire simultaneous mutations across three distinct binding sites to evade inhibition—an event with drastically lower probability [2]. Attempting to replace it with a dual-site inhibitor such as those from the earlier quinazolinone series (e.g., compounds from Eur J Med Chem 2020, 187:111941) would forfeit this triple-site resilience and result in substantially higher MIC values, as demonstrated in direct comparisons within the same study [3].

Antibacterial Agent 91 Quantitative Differentiation Evidence


Triple-Site Binding Mode Confirmed by Co-Crystal Structure vs. Dual-Site Inhibitors

Unlike all previously reported ThrRS inhibitors that occupy only one or two substrate pockets, compound 36b binds simultaneously to the ATP site, the threonine site, and the tRNA 3′-terminal adenosine site of Salmonella enterica ThrRS. This was unambiguously confirmed by a 2.1 Å resolution co-crystal structure (PDB 7WM7) [1]. Prior dual-site inhibitors from the same research program (e.g., compound 30d in Eur J Med Chem 2020, 187:111941) occupied only the tRNA and amino acid sites, leaving the ATP pocket unengaged [2].

aaRS inhibitor triple-site binding X-ray crystallography Salmonella ThrRS

Antibacterial MIC Superiority Over Dual-Site ThrRS Inhibitors

Compound 36b demonstrated MIC values of 2–8 μg/mL against a panel of tested bacteria, which are explicitly stated to be superior to those of the reported dual-site ThrRS inhibitors [1]. For comparison, the leading dual-site inhibitor compound 30d from the prior Eur J Med Chem 2020 series showed MIC values in the range of 16–64 μg/mL against similar Gram-negative strains [2].

minimum inhibitory concentration antibacterial activity ThrRS inhibitor triple-site inhibitor

Enzyme Inhibition: Compound 36b vs. Best-in-Series Compound 36j

Within the same triple-site inhibitor series, compound 36b exhibits an IC50 of 2.10 μM against Salmonella enterica ThrRS, while the series-best compound 36j achieves an IC50 of 19 nM [1]. Although 36j is 110-fold more potent at the enzyme level, 36b maintains comparable antibacterial activity (MIC 2–8 μg/mL) to 36j, suggesting that 36b may possess superior physicochemical properties (e.g., solubility, permeability) that translate enzyme inhibition into whole-cell activity more efficiently [1].

IC50 SeThrRS inhibition structure-activity relationship triple-site inhibitor

Binding Affinity Confirmation via Isothermal Titration Calorimetry (ITC)

Compound 36b's triple-site binding mode was functionally validated by ITC, which demonstrated competition with all three substrates (ATP, threonine, and tRNA) for SeThrRS binding [1]. In contrast, dual-site inhibitors from the prior series competed with only two substrates, leaving one pocket available for substrate binding and potential resistance development [2]. The ITC data provide thermodynamic confirmation that 36b fully occupies the enzyme's substrate-binding landscape.

isothermal titration calorimetry Kd binding thermodynamics triple-site competition

Selectivity Profile: SeThrRS vs. Human Cytoplasmic ThrRS Counter-Screen

While the primary paper focuses on SeThrRS inhibition, prior structure-guided work on the quinazolinone-threonine hybrid scaffold demonstrated that key structural differences between bacterial and human ThrRS active sites enable selectivity [1]. Compound 36b was designed to exploit the larger, more hydrophobic tRNA-binding pocket unique to bacterial ThrRS, a feature absent in human cytoplasmic ThrRS [2]. Although explicit IC50 values against human ThrRS are not reported for 36b, the scaffold's selectivity precedent reduces the risk of host translation interference.

selectivity human ThrRS off-target liability antibacterial safety

Optimal Application Scenarios for Antibacterial Agent 91 Procurement


Antibacterial Resistance Evasion Studies

Compound 36b's triple-site binding mode makes it an ideal tool compound for studying resistance development in Gram-negative bacteria. Researchers can use it to determine mutation rates across three distinct binding pockets and compare them to dual-site inhibitors, providing quantitative data on resistance barrier height [1].

Structure–Activity Relationship (SAR) Exploration Around Triple-Site aaRS Inhibitors

The disconnect between 36b's moderate enzyme IC50 (2.10 μM) and strong whole-cell MIC (2–8 μg/mL) makes it a valuable starting point for medicinal chemistry programs seeking to optimize permeability and efflux avoidance while retaining potent target engagement [1].

Co-Crystallography and Fragment-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB 7WM7, 2.1 Å) enables structure-based design campaigns using 36b as a reference ligand. Its clear electron density in all three substrate pockets facilitates fragment growing and linking strategies [1].

Comparator Compound for Dual-Site vs. Triple-Site Proof-of-Concept Studies

36b serves as the benchmark triple-site inhibitor for head-to-head studies against dual-site aaRS inhibitors, allowing direct assessment of whether triple-site occupancy confers measurable advantages in resistance frequency, in vivo efficacy, or pharmacokinetic profile [1][2].

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